molecular formula C21H14ClN3O3 B4019172 2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol

2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol

Cat. No.: B4019172
M. Wt: 391.8 g/mol
InChI Key: QVCFSHMSGHWNMH-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol is a complex organic compound that features a unique structure combining a chlorophenyl group, a phenyl group, an imidazole ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the nitration of the phenol group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the phenol group .

Scientific Research Applications

2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and other functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)23-21(24-20)17-12-16(25(27)28)10-11-18(17)26/h1-12,26H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFSHMSGHWNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 2
2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 3
2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 4
2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 5
2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 6
2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol

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